

Application Note: Quantification of Ioversol Hydrolysate-1 in In Vitro Degradation Assays

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Compound of Interest

Compound Name: Ioversol hydrolysate-1

Cat. No.: B033358

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Introduction

Ioversol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1][2] Its chemical stability is a critical attribute for ensuring safety and efficacy. During its shelf-life or under certain physiological conditions, Ioversol can undergo degradation, primarily through hydrolysis, to form related compounds. One of the primary degradation products is **Ioversol hydrolysate-1**. [3][4][5] Regulatory guidelines necessitate the identification and quantification of such degradation products to establish the stability profile of the drug substance and product.[6][7][8]

This application note provides a detailed protocol for conducting in vitro hydrolytic degradation of Ioversol and a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ioversol and its primary hydrolytic degradant, **Ioversol hydrolysate-1**. These protocols are essential for researchers, scientists, and drug development professionals involved in the stability testing and quality control of Ioversol-based contrast media.

Experimental Protocols

Protocol 1: In Vitro Forced Hydrolytic Degradation of Ioversol

This protocol describes the procedure for inducing the degradation of Ioversol under acidic, neutral, and basic conditions to generate **Ioversol hydrolysate-1**.

Materials:

- loversol reference standard
- **loversol hydrolysate-1** reference standard (if available)
- High-purity water (Milli-Q or equivalent)
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- pH meter
- Volumetric flasks and pipettes
- Temperature-controlled water bath or incubator
- Autosampler vials

Procedure:

- Preparation of loversol Stock Solution: Accurately weigh and dissolve an appropriate amount of loversol reference standard in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Stress Conditions Setup:
 - Acidic Hydrolysis: Transfer a known volume of the loversol stock solution to a suitable flask. Add 0.1 M HCl to adjust the pH to approximately 1.2.
 - Neutral Hydrolysis: Transfer a known volume of the loversol stock solution to a suitable flask and add high-purity water. The pH should be approximately 7.0.
 - Basic Hydrolysis: Transfer a known volume of the loversol stock solution to a suitable flask. Add 0.1 M NaOH to adjust the pH to approximately 13.0.

- Incubation: Incubate the prepared solutions in a temperature-controlled environment, such as a water bath, at 80°C.
- Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).
- Sample Quenching and Preparation:
 - Immediately cool the withdrawn samples to room temperature.
 - Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
 - Dilute the samples with the HPLC mobile phase to a final concentration within the calibration range of the analytical method.
 - Filter the samples through a 0.45 µm syringe filter into autosampler vials for HPLC analysis.

Protocol 2: HPLC Quantification of loversol and loversol Hydrolysate-1

This HPLC method is designed for the separation and quantification of loversol and **loversol hydrolysate-1**.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: Zodiac Phenyl C18 (250 mm × 4.6 mm, 5 µm) or a similar phenyl-based reversed-phase column.
- Mobile Phase: A mixture of water and methanol (90:10, v/v).[\[9\]](#)[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[9\]](#)[\[10\]](#)
- Detection Wavelength: 254 nm.[\[9\]](#)[\[10\]](#)

- Injection Volume: 20 µL.
- Column Temperature: 25°C.

Procedure:

- Standard Solutions Preparation:
 - Prepare a stock solution of the loversol reference standard in the mobile phase.
 - If available, prepare a separate stock solution of the **loversol hydrolysate-1** reference standard.
 - From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., for loversol: 250-750 µg/mL).[9]
- Calibration:
 - Inject the prepared standard solutions into the HPLC system.
 - Generate a calibration curve by plotting the peak area against the concentration for each analyte.
 - Determine the linearity, regression coefficient (r^2), and response factor for each analyte.
- Sample Analysis:
 - Inject the prepared samples from the degradation study (Protocol 1) into the HPLC system.
 - Identify the peaks for loversol and **loversol hydrolysate-1** based on their retention times compared to the standards.
- Quantification:
 - Using the calibration curve, calculate the concentration of loversol remaining and **loversol hydrolysate-1** formed in each sample.

- The extent of degradation is calculated as the percentage of Ioversol lost over time. The formation of **Ioversol hydrolysate-1** can be reported as a concentration or as a percentage of the initial Ioversol concentration.

Data Presentation

The quantitative data obtained from the in vitro degradation assay should be summarized for clear interpretation and comparison.

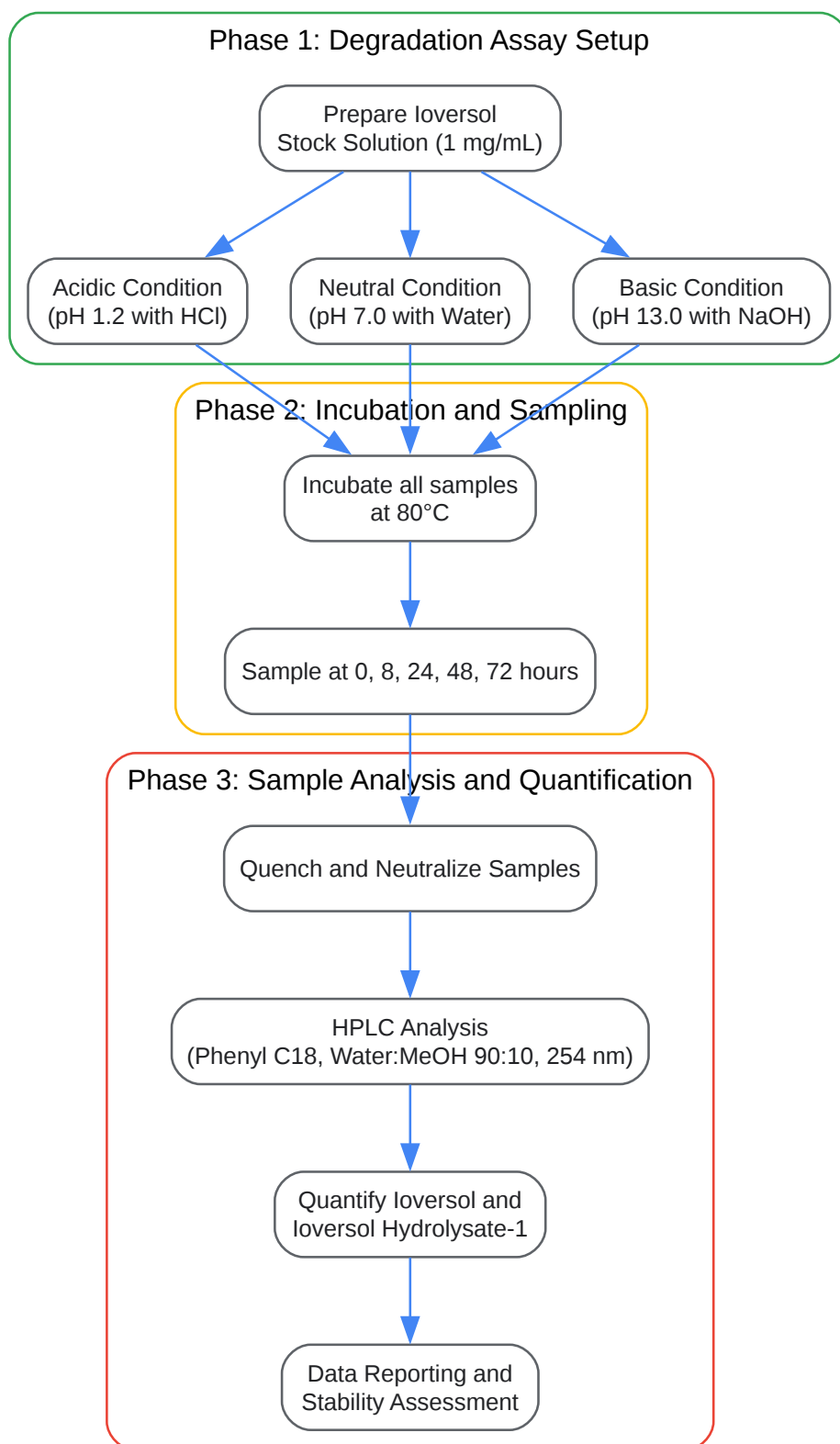
Table 1: Summary of Ioversol Degradation and Hydrolysate-1 Formation

Stress Condition	Time (hours)	Ioversol Remaining (%)	Ioversol Hydrolysate-1 (µg/mL)
Acidic (pH 1.2, 80°C)	0	100.0	0.0
	8	92.5	217.5
	24	78.3	
	48	61.8	
	72	45.6	
Neutral (pH 7.0, 80°C)	0	100.0	0.0
	8	99.8	2.5
	24	99.5	
	48	98.9	
	72	98.2	
Basic (pH 13.0, 80°C)	0	100.0	0.0
	8	85.4	146.3
	24	65.2	
	48	42.1	
	72	23.7	

LOQ: Limit of Quantitation. Data presented are hypothetical.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described.



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